Ethyl 5-hydroxy-5-phenylpent-2-enoate
Description
Ethyl 5-hydroxy-5-phenylpent-2-enoate is an α,β-unsaturated ester characterized by a hydroxyl group and a phenyl substituent at the fifth carbon of a pent-2-enoate backbone. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The compound’s reactivity arises from its conjugated double bond, ester group, and hydroxyl functionality, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry .
Properties
CAS No. |
89922-40-7 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 5-hydroxy-5-phenylpent-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h3-8,10,12,14H,2,9H2,1H3 |
InChI Key |
CIWMXKRPVADVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-5-phenylpent-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed by deprotonation of a β-keto ester, reacts with an alkyl halide to form the desired product . The reaction typically requires a strong base, such as sodium ethoxide, and is carried out in an ethanol solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-5-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ethyl 5-oxo-5-phenylpent-2-enoate.
Reduction: Formation of ethyl 5-hydroxy-5-phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 5-hydroxy-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-5-phenylpent-2-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
| Compound Name | Molecular Formula | Key Structural Features | Reactivity/Applications | Reference |
|---|---|---|---|---|
| Ethyl 5-hydroxy-5-phenylpent-2-enoate | C₁₃H₁₆O₃ | Ethyl ester, hydroxyl, phenyl, α,β-unsaturated ester | Drug intermediates; participates in Michael additions | |
| Tert-butyl 5-hydroxy-5-phenylpent-2-enoate | C₁₅H₂₀O₃ | Tert-butyl ester (bulkier substituent), hydroxyl, phenyl | Neuroprotective applications; enhanced steric hindrance | |
| Ethyl 4-oxo-5-phenylpentanoate | C₁₃H₁₆O₃ | Ethyl ester, ketone at C4, phenyl | Ketone-specific reactions (e.g., aldol condensation) | |
| Ethyl 5,5,5-trifluoropent-2-enoate | C₇H₉F₃O₂ | Trifluoromethyl group at C5, α,β-unsaturated ester | Fluorinated building blocks; increased metabolic stability | |
| 5-Phenylpent-2-enoic acid | C₁₁H₁₂O₂ | Free carboxylic acid, phenyl, α,β-unsaturated system | Acid-catalyzed reactions; precursor to esters | |
| Ethyl 2-acetyl-5-cyanopent-2-enoate | C₁₀H₁₁NO₃ | Acetyl and cyano substituents, α,β-unsaturated ester | Polar intermediates; nitrile-related reactivity |
Reactivity and Functional Group Influence
- Hydroxyl Group: The hydroxyl at C5 in the target compound enables hydrogen bonding and oxidation reactions, contrasting with Ethyl 4-oxo-5-phenylpentanoate (), where the ketone favors nucleophilic additions (e.g., Grignard reactions) .
- Phenyl vs. Trifluoromethyl: The phenyl group in this compound enhances aromatic π-π interactions, whereas trifluoromethyl groups in Ethyl 5,5,5-trifluoropent-2-enoate () improve lipophilicity and metabolic resistance .
- Ester vs. Carboxylic Acid: The ethyl ester in the target compound offers hydrolytic stability compared to the free acid 5-Phenylpent-2-enoic acid (), which is more reactive in esterification or decarboxylation .
Methodological Considerations
- Structural Analysis : Crystallographic studies often employ SHELXL () for refinement, ensuring accurate bond angle and torsion angle data .
- Synthesis Protocols: this compound may be synthesized via esterification of 5-Phenylpent-2-enoic acid () under acidic conditions, analogous to methods using cinnamaldehyde and malonic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
